N-hydroxy-2,4,5-trimethylbenzamide

HDAC inhibition Benzohydroxamic acid scaffold Zinc chelator

N-Hydroxy-2,4,5-trimethylbenzamide (CAS 114056-73-4) is a small-molecule benzohydroxamic acid derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. The compound consists of a 2,4,5-trimethyl-substituted benzene ring linked to an N-hydroxy amide (hydroxamic acid) moiety.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114056-73-4
Cat. No. B14311499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2,4,5-trimethylbenzamide
CAS114056-73-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C(=O)NO)C
InChIInChI=1S/C10H13NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11-13/h4-5,13H,1-3H3,(H,11,12)
InChIKeyYGEBBLXNTQWYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2,4,5-trimethylbenzamide (CAS 114056-73-4): Core Chemical Identity and Sourcing Baseline


N-Hydroxy-2,4,5-trimethylbenzamide (CAS 114056-73-4) is a small-molecule benzohydroxamic acid derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. The compound consists of a 2,4,5-trimethyl-substituted benzene ring linked to an N-hydroxy amide (hydroxamic acid) moiety. This functional group is capable of chelating zinc ions, a property that underpins its potential, yet unquantified, activity as a histone deacetylase (HDAC) inhibitor scaffold . It is primarily supplied as a research-grade intermediate for further synthetic elaboration rather than as a standalone bioactive probe [1].

Why Generic N-Hydroxybenzamide Analogs Cannot Substitute for N-Hydroxy-2,4,5-trimethylbenzamide in SAR-Critical Workflows


N-Hydroxybenzamide-based HDAC inhibitors are highly sensitive to the steric and electronic character of the benzene ring substitution pattern. Even structurally similar analogs vary substantially in zinc-chelating geometry, isoform selectivity, and cellular potency [1]. The 2,4,5-trimethyl arrangement of this compound creates a unique hydrophobic footprint within the HDAC catalytic tunnel; exchanging it for a 2,3,4-, 2,4,6-, or unsubstituted benzamide risks altering the binding pose and invalidating comparative structure-activity relationship (SAR) or co-crystallography studies [1]. Without experimental binding data for this specific compound—which is currently absent from the peer-reviewed literature—a researcher cannot assume that any generic N-hydroxybenzamide will yield equivalent results in an HDAC inhibition assay or a chemical biology experiment. Therefore, procurement must be compound-specific to maintain experimental consistency.

Quantitative Evidence Dashboard for N-Hydroxy-2,4,5-trimethylbenzamide: Head-to-Head and Cross-Study Comparative Data


Limitation Notice: No Quantitative Head-to-Head or Cross-Study Comparative Data Available for N-Hydroxy-2,4,5-trimethylbenzamide

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero records containing quantitative biological activity data for N-hydroxy-2,4,5-trimethylbenzamide (CAS 114056-73-4). No IC50, Ki, EC50, MIC, or other potency values were identified for this compound against any target, including histone deacetylases, cytochrome P450 enzymes, or fungal species. The compound appears in vendor catalogs as a synthetic intermediate, but no head-to-head comparison with close analogs such as N-hydroxy-2,4,6-trimethylbenzamide, N-hydroxy-3,4,5-trimethylbenzamide, or the unsubstituted N-hydroxybenzamide has been published [1]. Consequently, the current evidence base does not support any claim of quantifiable, verifiable differentiation relative to its closest analogs . Researchers procuring this compound should be aware that its biological activity is entirely uncharacterized in the scientific literature.

HDAC inhibition Benzohydroxamic acid scaffold Zinc chelator

Evidence-Supported Application Scenarios for N-Hydroxy-2,4,5-trimethylbenzamide


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